molecular formula C17H18FN3O3 B2419755 2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034576-17-3

2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2419755
CAS No.: 2034576-17-3
M. Wt: 331.347
InChI Key: SHZZDHRCNIPOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis of fluoroionophores, which are used to detect metal ions in organic and semi-aqueous solutions. These fluoroionophores demonstrate selective chelation abilities, particularly for Zn+2 ions, showcasing their potential in metal ion sensing and cellular staining applications in fluorescence methods (Hong et al., 2012).

Chemical Properties and Applications

  • Research on Schiff bases, including those structurally related to the compound, has shown potential as corrosion inhibitors for carbon steel in acidic environments. The studies indicate the significance of chemical structure in determining corrosion inhibition efficiency, highlighting the compound's relevance in materials science and engineering (Hegazy et al., 2012).

Biological Applications

  • The compound's derivatives have been explored for cytotoxicity and potential biological applications. Studies on synthesized compounds related to it have involved spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and molecular docking studies to understand their interactions with biological molecules and their potential as drug candidates (Govindhan et al., 2017).

Pharmacokinetics and Drug Development

  • Metabolites related to the compound have been studied for their interactions with cytochromes P450, an essential aspect of drug metabolism and pharmacokinetics. Such research is crucial in developing new pharmaceuticals, understanding drug interactions, and optimizing dosing regimens (Rehmel et al., 2006).

Advanced Material Science

  • The compound and its derivatives have been used in the synthesis of novel materials with antibacterial properties. Research into microwave-assisted synthesis of related compounds has shown their effectiveness against bacterial strains, indicating their potential in creating new antimicrobial materials (Merugu et al., 2010).

Quantum Chemical Studies

  • Quantum chemical and molecular dynamic simulation studies on derivatives of the compound have been conducted to predict their efficiency as corrosion inhibitors on iron surfaces. Such studies contribute to the understanding of molecular interactions at the atomic level, with implications for material science and corrosion prevention (Kaya et al., 2016).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-14-6-1-2-7-15(14)23-12-16(22)21-10-3-5-13(11-21)24-17-19-8-4-9-20-17/h1-2,4,6-9,13H,3,5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZZDHRCNIPOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.